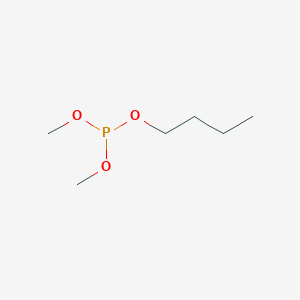
Butyl dimethyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl dimethyl phosphite is an organophosphorus compound with the chemical formula C6H15O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, one of which is part of a butyl group, and the other two are part of dimethyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl dimethyl phosphite can be synthesized through the esterification of phosphorous acid with butanol and methanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
P(OH)3+C4H9OH+2CH3OH→C4H9O(CH3O)2P+2H2O
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then separated and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Butyl dimethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl dimethyl phosphate.
Hydrolysis: It can be hydrolyzed to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the butyl or dimethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Butyl dimethyl phosphate.
Hydrolysis: Phosphorous acid, butanol, and methanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl dimethyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used as an intermediate in the production of flame retardants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of butyl dimethyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various electrophiles or nucleophiles, facilitating the formation of new chemical bonds. This reactivity is due to the presence of lone pairs of electrons on the phosphorus atom, which can participate in chemical reactions.
Comparación Con Compuestos Similares
Dimethyl phosphite: Similar structure but lacks the butyl group.
Diethyl phosphite: Contains ethyl groups instead of methyl and butyl groups.
Butyl diethyl phosphite: Contains butyl and ethyl groups instead of methyl groups.
Uniqueness: Butyl dimethyl phosphite is unique due to the presence of both butyl and dimethyl groups, which provide it with distinct reactivity and properties compared to other phosphite esters. This combination of groups allows it to participate in a wider range of chemical reactions and makes it useful in various industrial and research applications.
Propiedades
Número CAS |
52956-36-2 |
|---|---|
Fórmula molecular |
C6H15O3P |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
butyl dimethyl phosphite |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-9-10(7-2)8-3/h4-6H2,1-3H3 |
Clave InChI |
RJWFHTYJJZJUMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















